Nicotinyl alcohol tartrate (CAS: 6164-87-0) is a highly stable, water-soluble crystalline salt of 3-pyridinemethanol [1]. In industrial and pharmaceutical procurement, it is primarily valued for its robust solid-state properties, exhibiting a defined melting range of 147–148 °C and acting as a non-hygroscopic powder [2]. Unlike its free base counterpart, the tartrate salt is freely soluble in aqueous media, yielding a stable, mildly acidic profile (pH 2.8 to 3.7 at a 5% concentration) [2]. These baseline characteristics make it a highly utilized precursor and active pharmaceutical ingredient (API) for controlled-release formulations, precision analytical standards, and complex chemical syntheses requiring a highly processable pyridine derivative.
Substituting nicotinyl alcohol tartrate with generic in-class alternatives introduces severe process and formulation liabilities. Attempting to use the free base (3-pyridinemethanol) replaces a stable, easily weighable crystalline solid with a liquid that melts at approximately -6 °C, complicating gravimetric dosing, increasing degradation risks, and requiring specialized liquid-handling infrastructure [1]. Conversely, substituting with nicotinic acid (niacin) alters the fundamental solubility and physiological release profile; nicotinic acid exhibits lower aqueous solubility and triggers rapid, intense cutaneous flushing and gastrointestinal distress in immediate-release scenarios [2]. The tartrate salt is specifically engineered to overcome these limitations, providing a stable solid form that ensures controlled dissolution and prolonged action without the handling drawbacks of a liquid free base.
A critical procurement differentiator for nicotinyl alcohol tartrate is its physical state at standard conditions. Quantitative thermal analysis demonstrates that the tartrate salt is a stable crystalline solid with a melting point of 147–148 °C [1]. In stark contrast, the free base form (3-pyridinemethanol) is a liquid at room temperature, with a melting point of approximately -6 °C to -5 °C [2]. This ~153 °C differential in thermal transition state means the tartrate salt can be processed using standard dry-powder milling, blending, and tableting equipment, completely bypassing the specialized pumping and containment systems required for the liquid free base.
| Evidence Dimension | Melting point and physical state at standard conditions |
| Target Compound Data | Solid crystalline powder, Melting Point 147–148 °C |
| Comparator Or Baseline | Nicotinyl alcohol free base: Liquid, Melting Point -6 °C to -5 °C |
| Quantified Difference | ~153 °C difference in melting point |
| Conditions | Standard atmospheric pressure and room temperature handling |
Enables standard solid-state manufacturing and precise gravimetric dosing, eliminating the need for complex liquid-handling infrastructure.
For formulators developing hydrophilic matrices or liquid suspensions, the solubility profile of the active compound is paramount. Nicotinyl alcohol tartrate is classified as freely soluble in water, and a 5% aqueous solution reliably produces a controlled, mildly acidic pH of 2.8 to 3.7 [1]. When compared to nicotinic acid, which has significantly lower aqueous solubility (approximately 1.8 g/100 mL at 20 °C) and requires extensive buffering to prevent crystallization in high-concentration liquid formulations, the tartrate salt offers highly accelerated dissolution kinetics [2]. This predictable aqueous behavior ensures batch-to-batch reproducibility in both wet granulation processes and sustained-release hydrogel matrices.
| Evidence Dimension | Aqueous solubility and unbuffered solution pH |
| Target Compound Data | Freely soluble; 5% solution yields pH 2.8–3.7 |
| Comparator Or Baseline | Nicotinic acid: Sparingly soluble (~1.8 g/100 mL at 20 °C) |
| Quantified Difference | Order-of-magnitude higher aqueous solubility with self-buffering acidic profile |
| Conditions | Aqueous dissolution at 20 °C |
Accelerates dissolution in aqueous formulations and prevents precipitation in high-concentration liquid or hydrogel systems.
In pharmaceutical applications targeting vascular or lipid-regulating pathways, the pharmacokinetic release profile dictates material selection. Nicotinyl alcohol tartrate is specifically utilized in sustained-release formulations because its dissolution and subsequent metabolic conversion provide a prolonged physiological action [1]. Generic nicotinic acid, when administered in immediate-release forms, causes rapid spikes in serum levels leading to severe cutaneous flushing and gastrointestinal toxicity [1]. By utilizing the tartrate salt, formulators achieve a steady-state release that mitigates these adverse peak-dose effects, making it a highly effective alternative for long-acting therapeutic designs.
| Evidence Dimension | Release kinetics and peak-dose side effect frequency |
| Target Compound Data | Prolonged action, compatible with sustained-release matrices |
| Comparator Or Baseline | Nicotinic acid: Brief action, causes rapid flushing and GI distress |
| Quantified Difference | Elimination of rapid peak-dose toxicity through controlled metabolic conversion |
| Conditions | In vivo absorption and metabolic conversion models |
Essential for developing compliant, well-tolerated sustained-release cardiovascular or hypolipidemic therapies without peak-dose toxicity.
Leveraging its high aqueous solubility and solid-state stability, this compound is integrated into hydrophilic polymer matrices (e.g., polyethylene oxide) to produce long-acting, controlled-release tablets that avoid the flushing side effects of generic niacin [1].
Due to its non-hygroscopic crystalline nature and stable UV absorbance profile, the tartrate salt serves as a highly reliable, easily weighable reference standard for HPLC and LC-MS assays, outperforming the volatile and difficult-to-handle liquid free base [2].
Acts as a highly stable, stoichiometric source of the 3-pyridinemethanol moiety for synthesizing complex pyridine derivatives, coordination polymers, or functionalized polyurethanes where precise dry-weight addition is critical to reaction yield [2].